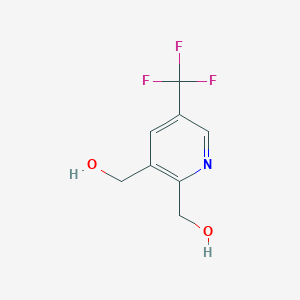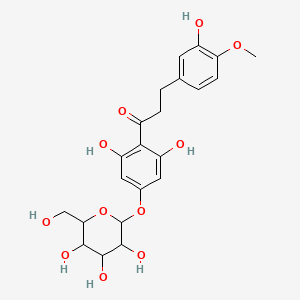
(5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with two hydroxymethyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The final step involves the reduction of the intermediate compound to introduce the hydroxymethyl groups.
Halogenation: Pyridine is halogenated using reagents like chlorine or bromine under controlled conditions.
Trifluoromethylation: The halogenated pyridine undergoes nucleophilic substitution with a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Reduction: The intermediate compound is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to introduce the hydroxymethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form primary alcohols or alkanes using strong reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols or alkanes.
Substitution: Introduction of functional groups such as amines, ethers, or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its unique chemical properties make it an effective component in formulations designed to protect crops from pests and diseases.
Mecanismo De Acción
The mechanism of action of (5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl groups can participate in hydrogen bonding, further stabilizing the interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar structure but with chlorine atoms instead of hydroxymethyl groups.
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxymethyl groups.
5-(Trifluoromethyl)pyridine-2,3-diamine: Contains amine groups instead of hydroxymethyl groups.
Uniqueness
(5-(Trifluoromethyl)pyridine-2,3-diyl)dimethanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can enhance its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H8F3NO2 |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-5-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-1-5(3-13)7(4-14)12-2-6/h1-2,13-14H,3-4H2 |
Clave InChI |
KBMIWVRBORPLML-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CO)CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)




![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)
![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)


![2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)
